molecular formula C13H9N3S2 B2430382 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine CAS No. 338408-37-0

2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine

Cat. No.: B2430382
CAS No.: 338408-37-0
M. Wt: 271.36
InChI Key: ZVHKVSRHUXMCAI-UHFFFAOYSA-N
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Description

2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science research. This molecule features a unique hybrid structure, incorporating a 1,2,3-thiadiazole core linked to a pyridine ring via a sulfanyl bridge. The 4-phenyl substitution on the thiadiazole ring is a key structural motif found in various biologically active molecules, suggesting potential for diverse investigative applications . The integration of pyridine and 1,2,3-thiadiazole rings into a single framework is a strategy employed in the development of novel pharmacophores. Compounds with similar scaffolds, such as those combining pyridine with other thiadiazole isomers, have been explored for their potential biological activities, positioning this compound as a valuable building block for constructing new chemical libraries . Researchers can utilize this reagent as a key intermediate in heterocyclic chemistry, particularly for synthesizing more complex molecular architectures or for studying structure-activity relationships (SAR) in drug discovery projects. Its structure also presents opportunities in materials science, for instance, in the development of organic electronic materials or ligands for metal-organic frameworks (MOFs). Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The information presented is for informational purposes related to research and development.

Properties

IUPAC Name

4-phenyl-5-pyridin-2-ylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c1-2-6-10(7-3-1)12-13(18-16-15-12)17-11-8-4-5-9-14-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHKVSRHUXMCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hurd-Moryama Cyclization

The Hurd-Moryama method remains a cornerstone for 1,2,3-thiadiazole synthesis. For the 4-phenyl variant, phenylacetone is treated with sulfamide acid chloride under controlled conditions:
$$
\text{PhCOCH}3 + \text{ClSO}2\text{NHR} \rightarrow \text{PhC}3\text{N}2\text{S} + \text{byproducts}
$$
Reaction optimization studies indicate that using tetramethylethylenediamine (TMEDA) as a catalyst enhances cyclization efficiency. Post-cyclization, the 5-thiol group is introduced via nucleophilic displacement of a chloro or bromo substituent using thiourea or sodium hydrosulfide.

Typical Conditions :

  • Solvent: Acetonitrile
  • Base: Triethylamine (2 equiv)
  • Temperature: Reflux (82°C)
  • Yield: 68–75%

Coupling Strategies for Sulfanyl Group Installation

Nucleophilic Aromatic Substitution

The 5-thiolate anion of 4-phenyl-1,2,3-thiadiazole reacts with 2-chloropyridine under basic conditions:
$$
\text{PhC}3\text{N}2\text{S}^- + \text{C}5\text{H}4\text{NCl} \rightarrow \text{PhC}3\text{N}2\text{S-C}5\text{H}4\text{N} + \text{Cl}^-
$$
Optimized Protocol :

  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 110°C, 12 h
  • Yield : 82%

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable coupling between 5-bromo-4-phenyl-1,2,3-thiadiazole and 2-mercaptopyridine:
$$
\text{PhC}3\text{N}2\text{SBr} + \text{HS-C}5\text{H}4\text{N} \xrightarrow{\text{CuI, DMF}} \text{PhC}3\text{N}2\text{S-C}5\text{H}4\text{N}
$$
Key Observations :

  • CuI (10 mol%) in DMF at 120°C achieves 78% yield.
  • Ligands like 1,10-phenanthroline suppress homocoupling.

One-Pot Tandem Synthesis

A streamlined approach combines thiadiazole formation and pyridine coupling in situ:

  • Diazotization of 5-amino-4-phenyl-1,2,3-thiadiazole with NaNO₂/HCl.
  • Immediate treatment with 2-mercaptopyridine in ethanol.

Advantages :

  • Eliminates intermediate isolation steps.
  • Total yield: 65%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, py-H6), 7.92–7.88 (m, 2H, Ph-H), 7.62–7.58 (m, 3H, Ph-H), 7.35 (t, J = 6.0 Hz, 1H, py-H4), 7.21 (d, J = 7.6 Hz, 1H, py-H3).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₀N₃S₂: 296.0214; found: 296.0211.

Comparative Reaction Optimization

Method Solvent Base/Catalyst Temp (°C) Time (h) Yield (%)
Nucleophilic Substitution DMF K₂CO₃ 110 12 82
CuI Catalyzed DMF CuI 120 8 78
One-Pot Ethanol HCl 25→60 6 65

Applications and Derivatives

The sulfanyl linkage enables further functionalization:

  • Oxidation : Forms sulfone derivatives using m-CPBA.
  • Alkylation : Reacts with alkyl halides to yield thioethers.

Chemical Reactions Analysis

2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine involves its interaction with biological targets at the molecular level. The thiadiazole ring allows the compound to cross cellular membranes and interact with specific enzymes or receptors. This interaction can inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine can be compared with other thiadiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both thiadiazole and pyridine rings, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Biological Activity

The compound 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine is part of a broader class of thiadiazole derivatives that have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8N4S2\text{C}_{11}\text{H}_{8}\text{N}_4\text{S}_2

This structure features a pyridine ring bonded to a thiadiazole moiety, which is known for its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-70.28Induces apoptosis via increased Bax/Bcl-2 ratio and caspase activation .
HepG29.6Cell cycle arrest in G2/M phase .

In vitro studies demonstrated that compounds similar to this derivative can inhibit cell proliferation effectively, with mechanisms involving apoptosis and cell cycle disruption.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent due to its ability to inhibit bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been explored through various in vivo and in vitro models. Notably, some derivatives have demonstrated superior efficacy compared to standard anti-inflammatory drugs like diclofenac:

Compound Efficacy Mechanism
NTD3Higher than diclofenacInhibition of COX-2 and modulation of inflammatory cytokines .

Molecular docking studies have confirmed that these compounds bind effectively to COX-2, suggesting a mechanism for their anti-inflammatory effects.

Case Studies

  • In Vivo Efficacy : A study involving tumor-bearing mice revealed that the administration of a related thiadiazole derivative resulted in significant tumor size reduction compared to control groups. This highlights the potential for clinical applications in cancer therapy .
  • Selectivity Studies : Research indicated that certain thiadiazole compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine to achieve high yield and purity?

Synthesis optimization requires precise control of reaction parameters. Key factors include:

  • Temperature : Reflux conditions (e.g., 150°C under an oil bath) to ensure complete reaction .
  • Catalysts : Use of pyridine and zeolites (e.g., Y-H) to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve intermediate solubility .
  • Purification : Recrystallization from ethanol or chromatography ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures, even for twinned or high-resolution data .
  • Spectroscopy : NMR (for proton environments) and FT-IR (for functional group identification) are critical.
  • Software tools : WinGX suite integrates crystallographic data processing and visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for thiadiazole-containing compounds like this one?

  • Use SHELXL for robust refinement of twinned or low-resolution datasets .
  • Cross-validate results with complementary techniques (e.g., powder XRD or electron diffraction) .
  • Compare structural parameters (e.g., bond lengths/angles) with analogous compounds (e.g., 1,2,3-thiadiazol-5-yl sulfones) to identify outliers .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

  • In vitro assays : Use fluorogenic substrates or colorimetric assays (e.g., caspase activation for apoptosis studies) .
  • Dose-response curves : Determine IC50 values under controlled pH and temperature .
  • Structural analogs : Compare activity with derivatives (e.g., fluorobenzyl or trifluoromethyl variants) to identify pharmacophores .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
  • QSAR models : Correlate substituent effects (e.g., phenyl vs. pyridinyl groups) with reaction rates .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Systematic substitution : Modify the thiadiazole ring (e.g., 4-phenyl vs. 4-methyl) and assess activity changes .
  • Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to probe electronic effects .
  • Pharmacophore mapping : Use crystallographic data to align key functional groups with target binding pockets .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate at elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • pH profiling : Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions .
  • Mass spectrometry : Identify degradation products (e.g., sulfoxide formation) under oxidative stress .

Q. What experimental approaches address solubility challenges during in vitro or in vivo studies?

  • Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance solubility .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How can conflicting bioactivity data between this compound and structural analogs be interpreted?

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize discrepancies .
  • Metabolic profiling : Compare hepatic microsome stability to rule out pharmacokinetic differences .
  • Crystallographic overlay : Identify steric or electronic clashes in target binding using structural data .

Q. What methods are used to study synergistic effects between this compound and other therapeutic agents?

  • Combination index (CI) : Calculate using the Chou-Talalay method to quantify synergy in cytotoxicity assays .
  • Transcriptomics : Profile gene expression changes in treated cells to identify pathway interactions .
  • In vivo models : Test efficacy in xenograft models with/without co-administered drugs .

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